4-[(4-Fluorophenoxy)methyl]benzohydrazide
Description
4-[(4-Fluorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative featuring a fluorophenoxymethyl substituent at the para position of the benzohydrazide core. This compound belongs to a broader class of hydrazide-based molecules known for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYPUAABNIUKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Fluorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-fluorophenol with benzyl chloride to form 4-(4-fluorophenoxy)methylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-[(4-Fluorophenoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[(4-Fluorophenoxy)methyl]benzohydrazide is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Structure-Activity Relationship (SAR) Insights
Bromine in 4-[(2-Bromophenoxy)methyl]benzohydrazide increases lipophilicity and polarizability, which may improve target binding but reduce metabolic stability . Halogenated benzylidene derivatives (e.g., 6c, 6h-j) demonstrate potent kinase inhibition, suggesting that halogen placement and electronic effects are critical for cytotoxic activity .
Substituent Bulk and Hydrophobicity: Bulky groups like sulfonyloxy () or benzothiazole () enhance target specificity but may limit bioavailability due to steric hindrance . Smaller substituents (e.g., fluorophenoxymethyl) may offer better membrane permeability but lack the diverse interactions seen in triazole- or oxadiazole-containing analogs .
Heterocyclic Additions: Derivatives with 1,3,4-oxadiazole or 1,2,3-triazole rings (e.g., ) exhibit enhanced antioxidant and antimicrobial activities due to additional hydrogen-bonding sites and aromatic stacking capabilities . The absence of such heterocycles in this compound may explain its discontinued status, as newer analogs show improved pharmacodynamic profiles .
Pharmacological Performance
- Anticancer Activity: Halogenated benzylidene derivatives (IC50: 7.82–21.48 µM) outperform non-halogenated analogs, suggesting that halogen type and position are pivotal for cytotoxicity . In contrast, the fluorophenoxy derivative’s activity remains uncharacterized .
- Enzyme Inhibition: Sulfonyloxy-substituted benzohydrazides show dual MAO/β-secretase inhibition, whereas fluorophenoxy derivatives lack reported data in this domain .
Biological Activity
4-[(4-Fluorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol. Its structure includes a benzohydrazide moiety with a fluorophenoxy group, which contributes to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related hydrazones have shown effective inhibition against various bacterial and fungal strains, including Mycobacterium tuberculosis and Candida species. The presence of a fluorinated phenyl group is believed to enhance the selectivity and potency of these compounds against microbial targets .
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary evidence suggesting that it may induce cytotoxic effects in cancer cell lines. For example, structural analogs have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets remain an area of active research .
The mechanism of action for this compound is thought to involve its interaction with specific enzymes or receptors, modulating their activity. This interaction may lead to the disruption of critical biological processes in pathogens or cancer cells, although detailed studies are still needed to elucidate these mechanisms fully .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Selectivity Index |
|---|---|---|---|
| 4-[(4-Chlorophenoxy)methyl]benzohydrazide | Moderate | Low | Moderate |
| 4-[(4-Bromophenoxy)methyl]benzohydrazide | High | Moderate | High |
| 4-[(4-Methylphenoxy)methyl]benzohydrazide | Low | High | Low |
| This compound | High | Promising | High |
This table highlights that while this compound shows promising biological activity, its efficacy can vary significantly based on structural modifications.
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of a series of hydrazones, including those with similar structures to this compound. The results indicated that compounds bearing a fluorinated phenyl group exhibited superior antifungal activity compared to their non-fluorinated counterparts, suggesting that fluorination enhances interaction with fungal targets .
- Cytotoxicity in Cancer Cells : In vitro studies on various hydrazone derivatives revealed that certain substitutions led to increased cytotoxicity against breast cancer cell lines. The introduction of electron-withdrawing groups like fluorine was associated with enhanced potency, indicating that this compound could similarly exhibit strong anticancer effects .
Q & A
Q. What are the established synthetic routes for 4-[(4-Fluorophenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis typically involves condensation of 4-fluorophenol derivatives with benzohydrazide precursors. A common approach is to react substituted acetohydrazides with halogenated aromatic ketones in acetic acid under reflux, followed by recrystallization (e.g., methanol). For example, a similar compound (CHH 5) was synthesized with 69% yield using acetic acid as a solvent and 18-hour stirring at room temperature . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄) can accelerate condensation.
- Temperature control : Elevated temperatures (50–80°C) improve kinetics but may degrade sensitive intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FT-IR : Look for N-H stretches (3200–3320 cm⁻¹), C=O stretches (1610–1650 cm⁻¹), and aromatic C-H vibrations (3000–3100 cm⁻¹). For example, 4-methoxybenzohydrazide showed N-H at 3323 cm⁻¹ and C=O at 1618 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), hydrazide NH (δ 8.5–10 ppm), and fluorophenyl groups (¹⁹F NMR: δ -110 to -120 ppm).
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and substituent stability.
Q. What safety protocols are recommended for handling this compound and its intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods when working with volatile intermediates (e.g., bromomethylbenzaldehyde derivatives) .
- First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use software like Gaussian or ORCA to model electron density maps, HOMO-LUMO gaps, and Fukui indices. The SMILES string (C1=CC(=CC=C1C(=O)NN)F) can guide input structures .
- Solvent Effects : Simulate polar (e.g., water) vs. nonpolar (e.g., toluene) environments to assess reaction barriers.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives, and what challenges arise during data refinement?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use Bruker APEX2 detectors for high-resolution data. For example, N-(4-Fluorobenzoyl) derivatives were analyzed with R factor = 0.047 .
- Challenges :
- Disorder : Fluorine atoms may exhibit positional disorder; apply SHELXL restraints.
- Thermal Motion : Anisotropic displacement parameters require iterative refinement.
- Validation : Cross-check with CCDC databases for bond-length/bond-angle consistency.
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., nitro, methoxy) at the benzohydrazide or fluorophenoxy moiety .
- Assay Selection :
- In Vitro : Enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity (MTT assay).
- In Vivo : Pharmacokinetic profiling (e.g., bioavailability in rodent models).
- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate substituent electronegativity with activity .
Q. What strategies address contradictions in biological activity data across assays for this compound derivatives?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., cell line passage number, incubation time).
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.
- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., ROS generation in oxidative stress assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
